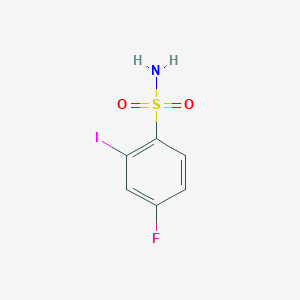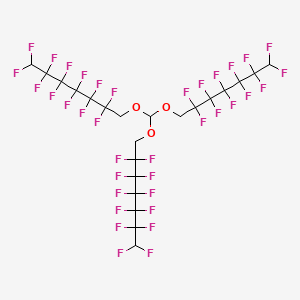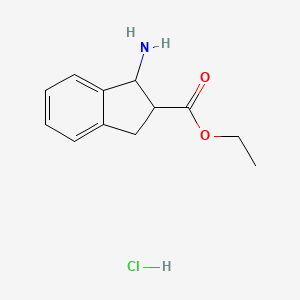
6-methyl-2H-chromene-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2H-chromene-3-sulfonyl chloride is an organic compound with the molecular formula C({10})H({9})ClO(_{3})S. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. This compound is particularly interesting due to its reactive sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2H-chromene-3-sulfonyl chloride typically involves the sulfonylation of 6-methyl-2H-chromene-3-ol. A common method includes the reaction of 6-methyl-2H-chromene-3-ol with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the sulfonylation process. The reaction mixture is then quenched with water or an aqueous base to yield the desired sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
6-Methyl-2H-chromene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
科学研究应用
6-Methyl-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and conductivity.
Chemical Synthesis: The reactive sulfonyl chloride group makes it a valuable reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of complex structures.
作用机制
The mechanism of action of 6-methyl-2H-chromene-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride ion. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
相似化合物的比较
6-Methyl-2H-chromene-3-sulfonyl chloride can be compared with other sulfonyl chlorides and chromene derivatives:
6-Methyl-2H-chromene-3-sulfonic Acid: Unlike the sulfonyl chloride, the sulfonic acid derivative is less reactive and is primarily used in different types of chemical reactions.
2H-Chromene-3-sulfonyl Chloride: This compound lacks the methyl group at the 6-position, which can influence its reactivity and the types of reactions it undergoes.
6-Methyl-2H-chromene-3-carboxylic Acid: This compound has a carboxylic acid group instead of a sulfonyl chloride, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the chromene core and the highly reactive sulfonyl chloride group, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research fields.
属性
分子式 |
C10H9ClO3S |
|---|---|
分子量 |
244.69 g/mol |
IUPAC 名称 |
6-methyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C10H9ClO3S/c1-7-2-3-10-8(4-7)5-9(6-14-10)15(11,12)13/h2-5H,6H2,1H3 |
InChI 键 |
BJIZCBBDGKMKFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OCC(=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)
amine](/img/structure/B12085888.png)
![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)

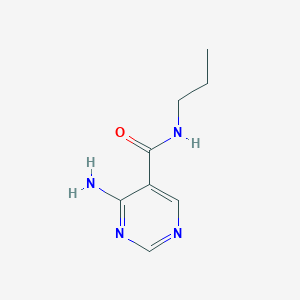
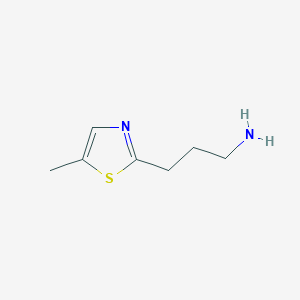

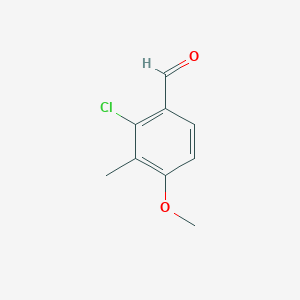
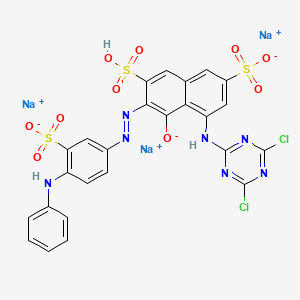
![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
![1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)
